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Compound of Interest

Compound Name: 2,6-Dimethylquinolin-5-amine

Cat. No.: B1309750

Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for 2,6-
dimethylquinolin-5-amine did not yield specific results for this compound. The information
presented in this guide is based on data available for the closely related compounds, 2,6-
dimethylquinoline and 5-aminoquinoline. This information is provided for comparative and
predictive purposes to aid researchers in the potential characterization of 2,6-
dimethylquinolin-5-amine.

This technical guide provides a summary of expected spectroscopic data for 2,6-
dimethylquinolin-5-amine based on the analysis of its structural analogues. It includes
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with general experimental protocols.

Comparative Spectroscopic Data

To estimate the spectroscopic characteristics of 2,6-dimethylquinolin-5-amine, data from 2,6-
dimethylquinoline and 5-aminoquinoline are presented. These molecules serve as references
for the quinoline core and the effect of the amino substituent, respectively.

Spectroscopic Data of 2,6-Dimethylquinoline

This compound provides a baseline for the signals expected from the dimethylated quinoline
ring system.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1309750?utm_src=pdf-interest
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/product/b1309750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Spectroscopy Type

Data

1H NMR

Data for this compound is available but specific
shifts were not detailed in the provided search
results. Generally, one would expect aromatic
protons in the range of 7-8.5 ppm and methyl

protons around 2.5 ppm.

13C NMR

Specific chemical shift values are available
through various databases.[1][2][3] The
spectrum would show signals for the 11 carbon
atoms, with the methyl carbons appearing
upfield and the aromatic/heterocyclic carbons

appearing downfield.

Infrared (IR)

KBr pellet and vapor phase IR spectra are
available.[1][4] Characteristic peaks would
include C-H stretching from the aromatic ring
and methyl groups, and C=C and C=N

stretching vibrations within the quinoline ring.

Mass Spectrometry (MS)

GC-MS data shows a molecular ion peak (M+)
at m/z 157.[1] The molecular weight of 2,6-
dimethylquinoline is 157.21 g/mol .[1][5]

Spectroscopic Data of 5-Aminoquinoline

This compound illustrates the influence of the amino group on the quinoline skeleton.
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Spectroscopy Type Data

1H NMR spectra are available.[6][7] A broad
1H NMR signal for the -NH2 protons would be expected,

in addition to the aromatic proton signals.

13C NMR spectra are available.[6] The carbon

atom attached to the amino group (C5) would
13C NMR _ o _ _

experience a significant upfield shift due to the

electron-donating effect of the amine.

FTIR spectra show characteristic N-H stretching
bands for the primary amine (typically two bands
in the 3300-3500 cm~t region) and N-H bending
vibrations.[6][8][9]

Infrared (IR)

GC-MS data indicates a molecular ion peak
Mass Spectrometry (MS) (M+) at m/z 144.[6][10] The molecular weight of
5-aminoquinoline is 144.17 g/mol .[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

o Sample Preparation: A sample of the quinoline derivative (typically 5-10 mg) is dissolved in
an appropriate deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR tube.
Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).[11]

e Instrumentation: *H and 3C NMR spectra are recorded on a spectrometer, for instance, a
400 MHz instrument.[11][12]

o Data Acquisition:

o 'H NMR: The spectrum is acquired to observe the chemical shift, integration, and coupling
patterns of the protons.
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o 13C NMR: A proton-decoupled spectrum is acquired to determine the number and chemical
environment of the carbon atoms.

o 2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish connectivity
between protons and carbons for a complete structural assignment.[13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
e Sample Preparation:

o KBr Pellet: The solid sample is ground with potassium bromide (KBr) and pressed into a
thin pellet.[15]

o Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the
ATR crystal.[1]

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.[15][16]

o Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm~1. The
resulting spectrum shows absorption bands corresponding to the vibrational frequencies of
the functional groups in the molecule.[15][17]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

e Sample Introduction: The sample can be introduced via Gas Chromatography (GC-MS) for
volatile compounds or directly infused into the ion source.[1][18]

« lonization: Electron lonization (El) is a common method for GC-MS.[6][18] Electrospray
lonization (ESI) is often used for less volatile compounds, typically coupled with liquid
chromatography (LC-MS).
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e Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or quadrupole analyzer,
is used.[18]

» Data Acquisition: The instrument separates ions based on their mass-to-charge ratio (m/z),
generating a mass spectrum that shows the molecular ion peak and various fragment ions.
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular

formula.[12]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of a chemical compound like 2,6-dimethylquinolin-5-amine.
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General Workflow for Compound Characterization
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Caption: A flowchart illustrating the typical process from synthesis to spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]

. spectrabase.com [spectrabase.com]

. spectrabase.com [spectrabase.com]

. Quinoline, 2,6-dimethyl- [webbook.nist.gov]

. 5-Aminoquinoline | COH8N2 | CID 11911 - PubChem [pubchem.ncbi.nim.nih.gov]

. 5-Aminoquinoline(611-34-7) 1H NMR [m.chemicalbook.com]

. 5-Aminoquinoline 97 611-34-7 [sigmaaldrich.com]

°
(o] (0] ~ (o)) ()] EEN w N =

. 5-Aminoquinoline(611-34-7) IR Spectrum [chemicalbook.com]
¢ 10. 5-Quinolinamine [webbook.nist.gov]

e 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside
reverse transcriptase inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors:
The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC
[pmc.ncbi.nlm.nih.gov]

e 13. repository.uncw.edu [repository.uncw.edu]

e 14. researchgate.net [researchgate.net]

e 15. mdpi.com [mdpi.com]

e 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
e 17. mdpi.com [mdpi.com]

» 18. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey -
PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,6-Dimethylquinolin-5-
amine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1309750?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dimethylquinoline
https://www.chemicalbook.com/SpectrumEN_877-43-0_13CNMR.htm
https://spectrabase.com/spectrum/GaAvaU7kr12
https://spectrabase.com/spectrum/4OAN3gw5nfU
https://webbook.nist.gov/cgi/cbook.cgi?ID=C877430&Units=SI&Type=TFREEZE
https://pubchem.ncbi.nlm.nih.gov/compound/5-Aminoquinoline
https://m.chemicalbook.com/SpectrumEN_611-34-7_1HNMR.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/a79205
https://www.chemicalbook.com/SpectrumEN_611-34-7_IR1.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C611347&Units=Sl&Mask=200
https://pmc.ncbi.nlm.nih.gov/articles/PMC7772092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7772092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9570490/
https://repository.uncw.edu/bitstreams/7f2cdab8-ac5d-4abf-8a03-ec911328c88e/download
https://www.researchgate.net/publication/235908980_1H_and_13C_NMR_spectral_assignments_and_X-ray_crystallography_of_45812b-TETrahydro-isoindolo12-aisoquinoline_and_derivatives
https://www.mdpi.com/2218-273X/16/1/29
https://abis-files.ankara.edu.tr/avesis/459a7e66-2cb0-4b1c-86f9-ca98623bf54d?AWSAccessKeyId=IWSFAYG2FPIW95WAB9B5&Expires=1766816762&Signature=6sWVUvC2qJiX40WQswiv5JtLb94%3D
https://www.mdpi.com/1422-8599/2023/4/M1747
https://pubmed.ncbi.nlm.nih.gov/26041455/
https://pubmed.ncbi.nlm.nih.gov/26041455/
https://www.benchchem.com/product/b1309750#2-6-dimethylquinolin-5-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1309750#2-6-dimethylquinolin-5-amine-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1309750#2-6-dimethylquinolin-5-amine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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